Atorvastatin Impurity F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

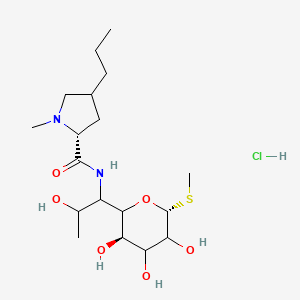

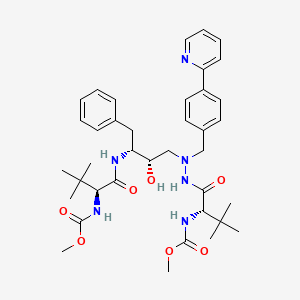

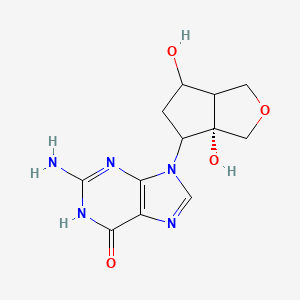

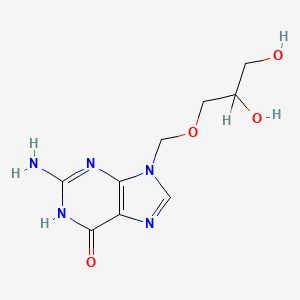

Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .

Synthesis Analysis

The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .Molecular Structure Analysis

The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .Chemical Reactions Analysis

Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .Physical And Chemical Properties Analysis

Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .Aplicaciones Científicas De Investigación

1. Analytical Method Development

Atorvastatin Impurity F is crucial for the development of analytical methods, particularly in High-Performance Liquid Chromatography (HPLC). Researchers have developed novel, fast, and simple HPLC methods for determining Atorvastatin and its impurities, including Impurity F, in pharmaceutical tablets . This involves creating a single sample preparation and chromatographic run, significantly reducing the time and mobile phase consumption compared to traditional methods.

2. Method Validation (AMV)

Impurity F is used in method validation processes to ensure the accuracy and reliability of analytical methods. It’s essential for Quality Control (QC) applications, particularly for Abbreviated New Drug Applications (ANDA) or during the commercial production of Atorvastatin . The impurity’s presence helps validate the selectivity, linearity, accuracy, and precision of the analytical methods.

3. Quality Control in Pharmaceutical Analysis

In the pharmaceutical industry, Atorvastatin Impurity F is used to supplement chromatographic techniques with mass detection for quality control. This enhances the detection and quantification of impurities, ensuring the safety and efficacy of Atorvastatin as a final drug product . Mass detection provides molecular weight information that aids in impurity identification, even at very low limits of detection.

4. Structural Characterization of Compounds

The structural characteristics of unknown compounds, including Atorvastatin Impurity F, can be explored through in-source fragmentation using mass detection. This approach provides a comprehensive solution for impurity analysis, allowing researchers to gain deeper insights into the structural characteristics of these compounds .

5. Pharmacological Research

Atorvastatin Impurity F can be used in pharmacological research to study the potential toxicological effects of impurities in drug formulations. Understanding these effects is crucial for assessing the safety profile of pharmaceutical products and ensuring patient safety .

6. Radiotracer Development for PET Imaging

There is potential for Atorvastatin Impurity F to be used in the development of radiotracers for Positron Emission Tomography (PET) imaging. This application could be particularly useful for assessing conditions such as atherosclerosis, where the affinity of the compound to specific enzymes like HMG-CoA reductase is of interest .

Safety And Hazards

Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .

Propiedades

Número CAS |

1371615-56-3 |

|---|---|

Nombre del producto |

Atorvastatin Impurity F |

Fórmula molecular |

C40H47FN3O8Na |

Peso molecular |

739.82 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(Amide Impurity) Sodium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.